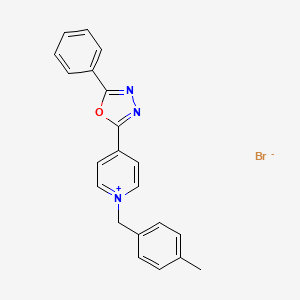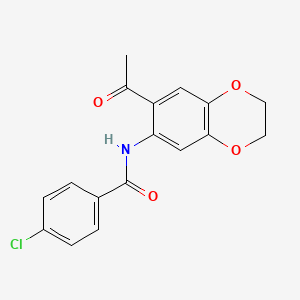
1-(4-methylbenzyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylbenzyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridinium bromide, commonly known as PBOX-15, is a small molecule that has been extensively studied for its potential use in cancer therapy. PBOX-15 is a member of the pyridinium family of compounds and has been shown to have a unique mechanism of action that makes it an attractive candidate for further investigation.
作用机制
The mechanism of action of PBOX-15 is not fully understood, but it is thought to involve the induction of apoptosis, or programmed cell death, in cancer cells. PBOX-15 has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, which are enzymes that play a key role in the apoptotic pathway.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. PBOX-15 has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of PBOX-15 is its potent anti-cancer activity, which makes it an attractive candidate for further investigation as a therapeutic agent. However, one of the limitations of PBOX-15 is its relatively complex synthesis, which may make it difficult to produce in large quantities for clinical use. Additionally, further research is needed to fully understand the mechanism of action of PBOX-15 and to determine its safety and efficacy in humans.
未来方向
There are several potential future directions for research on PBOX-15. One area of interest is the development of more efficient synthesis methods for PBOX-15, which would allow for larger-scale production and potential clinical use. Another area of interest is the investigation of the potential use of PBOX-15 in combination with other anti-cancer agents, which may enhance its therapeutic efficacy. Additionally, further research is needed to fully understand the mechanism of action of PBOX-15 and to determine its safety and efficacy in humans.
合成方法
The synthesis of PBOX-15 is a complex process that involves several steps. The starting material for the synthesis is 2-bromo-4-methylbenzyl chloride, which is reacted with 2-amino-5-phenyl-1,3,4-oxadiazole to form the intermediate compound. This intermediate is then reacted with pyridine to form the final product, PBOX-15.
科学研究应用
PBOX-15 has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and pancreatic cancer cells. PBOX-15 has also been shown to be effective in animal models of cancer, suggesting that it may have potential as a therapeutic agent in humans.
属性
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]pyridin-1-ium-4-yl]-5-phenyl-1,3,4-oxadiazole;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N3O.BrH/c1-16-7-9-17(10-8-16)15-24-13-11-19(12-14-24)21-23-22-20(25-21)18-5-3-2-4-6-18;/h2-14H,15H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUKUGDNSOJUCA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(4-Methylphenyl)methyl]pyridin-1-ium-4-yl]-5-phenyl-1,3,4-oxadiazole;bromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorobenzyl)-6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4937106.png)


![2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4937129.png)

![8-[2-(4-methoxyphenoxy)ethoxy]quinoline](/img/structure/B4937141.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4937148.png)

![2-(4-methoxyphenyl)-4-{[(4-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4937161.png)
![2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4937175.png)
![4-(5-acetyl-2-methoxyphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4937181.png)
![N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4937201.png)
![4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4937209.png)
![N-(5-methyl-3-isoxazolyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4937216.png)